Product packaging for H-Tyr-tyr-leu-OH(Cat. No.:CAS No. 117961-24-7)

H-Tyr-tyr-leu-OH

Cat. No.: B055520
CAS No.: 117961-24-7
M. Wt: 457.5 g/mol
InChI Key: HZDQUVQEVVYDDA-ACRUOGEOSA-N
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Description

H-Tyr-Tyr-Leu-OH is a synthetic tripeptide consisting of two tyrosine residues and one leucine. It is supplied as a high-purity compound for research purposes exclusively. Potential Research Applications and Value: Neuroscience Research: Dipeptides containing tyrosine and leucine, such as Tyr-Leu (YL), have demonstrated significant anxiolytic-like activity in animal models, potentially acting through serotonergic and dopaminergic systems . The presence of an additional tyrosine moiety in this compound may warrant investigation into similar or unique neuroactive properties. Muscle Biology and Anabolism: Research indicates that tyrosine can act as a booster to leucine-induced anabolic signaling in skeletal muscle. Leucine is a primary activator of the mTORC1 pathway, which stimulates muscle protein synthesis, and tyrosine has been shown to enhance this effect . This tripeptide, which contains both amino acids, may be of interest in studies on muscle metabolism. Peptide Therapeutics and Drug Delivery: Tyrosine-containing peptides are often explored in drug development. Furthermore, research into cyclodextrin nanoparticles loaded with tyroserleutide (a peptide containing tyrosine, serine, and leucine) shows the potential of such compounds in targeted cancer therapy, suggesting a framework for investigating novel delivery systems for related peptides . Mechanism of Action: The specific mechanism of action for this compound is currently undefined and is a primary subject for empirical investigation. Based on its structure, potential mechanisms could involve modulation of neurotransmitter systems, enhancement of cellular anabolic signaling pathways, or interaction with specific peptide receptors. Note: This product is intended for research and manufacturing purposes only. It is not for food, drug, household, or other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O6 B055520 H-Tyr-tyr-leu-OH CAS No. 117961-24-7

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDQUVQEVVYDDA-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026243
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117961-24-7
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117961-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosyl-L-tyrosyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Loading

The synthesis begins with anchoring the C-terminal leucine to a resin. Wang or Rink amide resins are preferred for their acid-labile linkage, enabling smooth cleavage post-synthesis. For instance, leucine is loaded onto the resin using a 0.05 M solution in dichloromethane (DCM) with 1.3 equivalents of Fmoc-Leu-OH, activated by 1.13 equivalents of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and 1.2 equivalents of DIPEA (N,N-diisopropylethylamine) in a THF:DMF (9:1) solvent system. The mixture is stirred for 30 minutes at room temperature, followed by acetonitrile precipitation to isolate the resin-bound leucine.

Sequential Tyrosine Coupling

The two tyrosine residues are added sequentially using Fmoc-Tyr(tBu)-OH to protect the phenolic hydroxyl groups. Activation is achieved with DMT-MM (1.13 equiv) and DIPEA (1.2 equiv) in THF:DMF (9:1). After each coupling, the Fmoc group is removed using 20% piperidine in DMF, with 8 equivalents of DBU (1,8-diazabicycloundec-7-ene) to ensure complete deprotection.

Table 1: Reagent Quantities for Tyrosine Coupling

ComponentQuantity (per 0.1 mmol resin)Role
Fmoc-Tyr(tBu)-OH1.3 equiv (61 mg)Amino acid donor
DMT-MM1.13 equiv (32 mg)Coupling agent
DIPEA1.2 equiv (21 μL)Base
THF:DMF (9:1)2.1 mLSolvent system

Cleavage and Purification

The peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) for 2 hours. Post-cleavage, the crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Final purification is achieved via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in 0.1% TFA.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative for segments requiring non-standard modifications. This method avoids resin costs but demands precise stoichiometric control.

Stepwise Condensation

The synthesis begins with coupling Fmoc-Tyr(tBu)-OH to H-Leu-OH in a THF:DMF (9:1) mixture. DMT-MM (1.13 equiv) and DIPEA (1.2 equiv) facilitate activation, with propylamine (1.2 equiv) added as an amine scavenger to suppress racemization. After 30 minutes, the solvent is evaporated, and the intermediate is precipitated with acetonitrile. The Fmoc group is removed using piperidine (1.5 equiv) and DBU (8 equiv), followed by neutralization with HCl.

Table 2: Solution-Phase Reaction Conditions

ParameterValue
SolventTHF:DMF (9:1)
TemperatureRoom temperature (25°C)
Reaction time30 minutes per coupling
ScavengerPropylamine (1.2 equiv)

Fragment Condensation

For longer peptides, fragment condensation is employed. The dipeptide H-Tyr-Tyr-OH is synthesized first, then coupled to H-Leu-OH using HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide). This method achieves 81.6% yield in industrial-scale trials.

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Yield75–85%65–75%
Purity>95% (post-HPLC)85–90% (requires HPLC)
ScalabilitySuitable for >10 g batchesLimited to <5 g batches
CostHigh (resin, reagents)Moderate
Typical impuritiesDeletion sequencesRacemization byproducts

SPPS excels in purity and scalability, while solution-phase synthesis is cost-effective for small-scale research.

Optimization Strategies

Coupling Agent Selection

DMT-MM outperforms traditional agents like HOBt/DIC in minimizing racemization. In comparative trials, DMT-MM achieved 92% coupling efficiency vs. 78% for HOBt/DIC.

Solvent Systems

THF:DMF (9:1) enhances solubility of hydrophobic intermediates compared to pure DMF. Acetonitrile is preferred for precipitation due to its low peptide solubility.

Scavenger Utilization

Propylamine (1.2 equiv) reduces side reactions during deprotection, improving yields by 15% compared to unscavenged reactions.

Industrial-Scale Production

Automated synthesizers enable batch production of this compound at the kilogram scale. Example 24 of the patent details a 10.68 g synthesis using THF:DMF (9:1) with 81.6% yield after HPLC purification. Critical parameters include:

  • Temperature control : Maintained at 25°C ± 2°C to prevent epimerization.

  • Reagent stoichiometry : Precise 1.13:1.2 ratio of DMT-MM:DIPEA.

  • Purification : Gradient elution (5–60% acetonitrile over 40 minutes) ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions: H-Tyr-tyr-leu-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

    Substitution: The hydroxyl groups on tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives of tyrosine.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups attached to the tyrosine residues.

Scientific Research Applications

Peptide Synthesis

H-Tyr-Tyr-Leu-OH serves as a crucial building block in peptide synthesis. Its specific amino acid sequence allows researchers to design peptides with targeted biological activities. The compound can be utilized in solid-phase peptide synthesis (SPPS), which is a standard method for constructing peptides in a controlled manner. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, allowing for efficient synthesis and purification of desired peptides .

Case Study: Enzymatic Peptide Synthesis

Enzymatic methods for synthesizing peptides like this compound have advantages over traditional chemical methods, including higher specificity and reduced toxicity. For instance, proteases such as chymotrypsin can catalyze the formation of peptide bonds under mild conditions, enhancing the yield and purity of the final product .

Drug Development

In drug development, this compound has potential applications as a therapeutic agent. Its structure allows for the formulation of peptide-based drugs that can target specific biological pathways. Research indicates that peptides can enhance drug efficacy while minimizing side effects, making them valuable in developing new medications .

Table 1: Comparison of Peptide-Based Drugs

Peptide NameTarget ConditionMechanism of ActionReference
This compoundPain ManagementNTS2-selective ligand
ProctolinNeuromodulationStimulates muscle contraction
SomatostatinHormonal regulationInhibits hormone secretion

Biotechnology Applications

In biotechnology, this compound is employed to enhance the stability and efficacy of therapeutic proteins. By incorporating this peptide into biologics, researchers can improve their performance in clinical applications, such as vaccines and diagnostics . The ability of this compound to interact with cellular receptors also makes it suitable for designing drug delivery systems that ensure targeted therapy .

Neurobiology Research

The compound has been investigated for its role in neurobiology, particularly concerning neuroprotective strategies. Studies suggest that this compound may influence cellular signaling pathways critical for brain health and could potentially be used to develop treatments for neurological disorders .

Cosmetic Formulations

In the cosmetic industry, this compound is explored for its benefits in skin rejuvenation and anti-aging products. The peptide's properties can promote collagen synthesis, leading to improved skin elasticity and appearance. Its incorporation into cosmetic formulations is aimed at enhancing skin health through targeted delivery mechanisms .

Mechanism of Action

The biological activity of H-Tyr-tyr-leu-OH is primarily mediated through its interaction with enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups of tyrosine can form hydrogen bonds and participate in electrostatic interactions, making this peptide a versatile ligand for various biological targets. The presence of leucine at the C-terminus enhances the hydrophobic interactions, contributing to the overall stability and binding affinity of the peptide.

Comparison with Similar Compounds

Structural Analog: H-Tyr-Tyr-Tyr-OH (YYY)

Sequence : Tyr-Tyr-Tyr
Molecular Weight : 507.5 g/mol (C27H29N3O7)
Key Features :

  • Higher polarity compared to H-Tyr-Tyr-Leu-OH, likely affecting solubility and cellular uptake. Biological Relevance: While direct studies are lacking, the Tyr-rich structure may enhance melanin precursor availability or antioxidant activity due to phenolic side chains.

Structural Analog: H-Lys-Thr-Tyr-OH

Sequence : Lys-Thr-Tyr
Molecular Weight : ~400 g/mol (estimated from CAS 108191-44-2)
Key Features :

  • May interact with signaling pathways (e.g., receptor binding) due to lysine’s amine group.

Modified Tyrosine Derivative: H-Tyr(Me)-OH

Structure: O-Methyl-L-tyrosine Molecular Weight: 195.2 g/mol (C10H13NO3) Key Features:

  • Methylation of Tyr’s hydroxyl group reduces polarity and may confer resistance to enzymatic degradation (e.g., by tyrosinase).
  • Acts as a synthetic analog to study TYR inhibition or modify peptide stability. Functional Contrast: Unlike this compound, this derivative is a monomeric building block rather than a peptide, with applications in peptide synthesis and enzyme studies.

Tetrapeptide Analog: H-Ala-Ala-Ala-Tyr-OH

Sequence : Ala-Ala-Ala-Tyr
Molecular Weight : 394.42 g/mol (C18H26N4O6)
Key Features :

  • Single Tyr residue limits melanogenic activity but may serve as a substrate for TYR. Functional Contrast: The alanine-rich sequence prioritizes structural stability over biological activity, unlike the Tyr-dominant this compound.

Role in Melanogenesis

  • This compound: Potential substrate or modulator of TYR due to dual Tyr residues. Melanin synthesis efficiency may depend on Tyr accessibility .
  • H-Tyr(3-I)-OH : A tyrosine hydroxylase inhibitor (), demonstrating that Tyr modifications can drastically alter functionality—from substrate to inhibitor.
  • H-Tyr-Tyr-Tyr-OH : May enhance melanin production by providing multiple reaction sites for TYR, as observed in studies linking Tyr-rich peptides to pigment deposition .

Physicochemical Properties

Compound Solubility (Predicted) Stability Key Functional Groups
This compound Moderate (hydrophobic Leu) Prone to proteolysis Two phenolic -OH (Tyr)
H-Tyr(Me)-OH Low (methylation) High (enzyme resistance) Methylated -OCH3
H-Lys-Thr-Tyr-OH High (polar residues) Moderate Amine (Lys), -OH (Thr, Tyr)
H-Ala-Ala-Ala-Tyr-OH Low (hydrophobic core) High (stable structure) Single -OH (Tyr)

Biological Activity

H-Tyr-tyr-leu-OH is a tripeptide composed of two tyrosine residues and one leucine residue. This unique composition imparts significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and peptide research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS). The process typically involves:

  • Attachment of Leucine : The C-terminal leucine is attached to a solid resin.
  • Sequential Addition : The two tyrosine residues are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
  • Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixed with water and scavengers like triisopropylsilane (TIS) .

The biological activity of this compound primarily arises from its interaction with enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups in the tyrosine residues can form hydrogen bonds and participate in electrostatic interactions, enhancing the peptide's binding affinity to various biological targets. The presence of leucine at the C-terminus increases hydrophobic interactions, contributing to the overall stability and functionality of the peptide .

1. Antioxidant Properties

Research indicates that peptides containing tyrosine exhibit antioxidant activities due to their ability to scavenge free radicals. This compound may enhance cellular defense mechanisms against oxidative stress, which is vital in various pathological conditions, including neurodegenerative diseases .

2. Antinociceptive Effects

Similar peptides have shown potential in pain relief through their interaction with opioid receptors. This compound may possess antinociceptive properties, making it a candidate for further exploration in pain management therapies .

3. Enzyme Interaction

The compound has been studied for its role in enzyme-substrate specificity, particularly in pathways involving protein-protein interactions. Its structure allows it to act as a model compound for understanding enzymatic mechanisms involving tyrosine residues .

Comparative Analysis with Similar Compounds

CompoundCompositionUnique Features
H-Tyr-tyr-OHTyr-TyrLacks leucine; primarily involved in signaling
H-Tyr-leu-OHTyr-LeuOne tyrosine; less hydrophobic than this compound
H-Leu-tyr-OHLeu-TyrReversed sequence; different binding characteristics

The presence of two consecutive tyrosine residues in this compound significantly influences its biological activity compared to other dipeptides. This unique arrangement enhances its interactions within biological systems .

Study 1: Antioxidant Activity

A study demonstrated that peptides with multiple tyrosine residues exhibit enhanced antioxidant capabilities. In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in oxidative stress-related disorders .

Study 2: Pain Management

In animal models, peptides similar to this compound were shown to bind effectively to mu-opioid receptors, resulting in significant pain relief without the side effects typical of traditional opioids. This highlights the potential for developing safer analgesics based on this peptide structure .

Q & A

Q. What are the established methodologies for synthesizing H-Tyr-Tyr-Leu-OH, and how can purity and structural fidelity be ensured?

Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for tyrosine residues due to their phenolic hydroxyl groups. Post-synthesis, reverse-phase HPLC is critical for purification, while LC-MS and NMR (e.g., 1H^1H, 13C^{13}C, 2D-COSY) confirm identity and purity. Side reactions, such as oxidation of tyrosine, require inert atmospheres and antioxidants like DTT .

Q. How can researchers assess the stability of this compound under physiological conditions?

Stability studies involve incubating the peptide in buffers (e.g., PBS at pH 7.4, 37°C) and analyzing degradation via HPLC or MALDI-TOF over time. Proteolytic resistance can be tested using trypsin/chymotrypsin, with LC-MS identifying cleavage products. For oxidation-prone residues, mass spectrometry detects sulfoxide or dityrosine formation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

NMR spectroscopy resolves backbone conformation (e.g., amide proton coupling constants), while FT-IR confirms secondary structure. Analytical HPLC with UV detection (280 nm for tyrosine’s absorbance) monitors purity. High-resolution mass spectrometry (HRMS) validates molecular weight, and circular dichroism (CD) assesses helical or β-sheet propensities in solution .

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., receptor binding or enzyme inhibition). Include positive controls (known agonists/antagonists) and vehicle controls. Statistical power analysis determines sample size, and nonlinear regression models (e.g., Hill equation) calculate EC50_{50}/IC50_{50} values. Replicate experiments across independent batches to address variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

Contradictions may arise from assay conditions (e.g., ionic strength, temperature) or receptor isoform specificity. Perform orthogonal assays (e.g., SPR for kinetics vs. radioligand binding for equilibrium constants). Meta-analyses of published data should control for variables like buffer composition and cell line provenance. Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding mutagenesis studies to validate interactions .

Q. What strategies are effective for elucidating the tripeptide’s mechanism of action in complex biological systems?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with phenotypic rescue experiments using this compound. Phosphoproteomics or metabolomics identifies downstream pathways. Isotopic labeling (e.g., 13C^{13}C-tyrosine) tracks incorporation into cellular proteins. For in vivo studies, microdialysis or PET imaging with radiolabeled peptide variants quantifies biodistribution .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

Standardize protocols using IUPAC guidelines, including resin type (e.g., Wang vs. Rink), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA/scavengers). Interlaboratory studies with shared batches and blinded analysis reduce bias. Publish detailed synthetic procedures in supplementary materials, specifying lot numbers for reagents and equipment calibration dates .

Q. What computational approaches predict this compound’s interactions with non-target proteins?

Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide flexibility and solvation effects. Machine learning tools (e.g., AlphaFold-Multimer) predict off-target binding. Pharmacophore mapping aligns structural motifs with known protein interfaces. Validate predictions via SPR or thermal shift assays to measure binding-induced stabilization .

Q. How should researchers design studies to explore the peptide’s role in signaling crosstalk?

Use phospho-specific antibodies in Western blotting to map kinase activation (e.g., MAPK, PI3K). Co-culture systems or organoids model cell-cell communication. Single-cell RNA sequencing reveals transcriptional changes in heterogeneous populations. For temporal resolution, optogenetic tools or photoactivatable peptide derivatives enable precise spatiotemporal control .

Q. What methodologies mitigate bias in literature reviews on this compound’s therapeutic potential?

Conduct systematic reviews using PRISMA guidelines, querying PubMed, SciFinder, and EMBASE with controlled vocabularies (e.g., MeSH terms). Assess study quality via QUADAS-2 for assays or SYRCLE for animal studies. Use tools like RevMan for meta-analyses, weighting findings by sample size and methodological rigor. Gray literature (preprints, conference abstracts) should be flagged for validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.